N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of N3-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting with the preparation of the pyridazine core. The common synthetic route includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds . Industrial production methods often involve optimizing reaction conditions to achieve high yields and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
N~3~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Additionally, its unique structure makes it useful in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compared to other pyridazine derivatives, N3-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological activities . Similar compounds include other pyridazine derivatives like Zardaverine and Emorfazone, which also exhibit anti-inflammatory and anticancer properties .
Properties
Molecular Formula |
C14H10ClN7O5S |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]-4-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C14H10ClN7O5S/c15-11-5-6-12(19-18-11)21-28(26,27)9-3-1-8(2-4-9)17-14(23)13-10(22(24)25)7-16-20-13/h1-7H,(H,16,20)(H,17,23)(H,19,21) |
InChI Key |
SWQBFOLBBOYEKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=NN2)[N+](=O)[O-])S(=O)(=O)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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